N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea
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Overview
Description
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea typically involves the reaction of 4-bromoaniline with 5-chloro-2-aminobenzoxazole in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of nanocatalysts or ionic liquid catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the bacterial cell membrane . Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea can be compared with other benzoxazole derivatives, such as:
5-chloro-2-aminobenzoxazole: This compound is a precursor in the synthesis of this compound and exhibits similar biological activities.
4-bromo-3-chloroaniline: Another related compound that shares structural similarities and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H13BrClN3O2S |
---|---|
Molecular Weight |
486.8g/mol |
IUPAC Name |
4-bromo-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-14-6-4-12(5-7-14)19(27)26-21(29)24-16-3-1-2-13(10-16)20-25-17-11-15(23)8-9-18(17)28-20/h1-11H,(H2,24,26,27,29) |
InChI Key |
PNCUEUQQNCIGKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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